Cas no 1954-45-6 (2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid)

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid structure
1954-45-6 structure
商品名:2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
CAS番号:1954-45-6
MF:C12H14N2O2
メガワット:218.25176
MDL:MFCD00055987
CID:159952
PubChem ID:96374

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • DL-Tryptophan,4-methyl-
    • 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
    • 4-METHYL-DL-TRYPTOPHAN
    • H-4-Me-DL-Trp-OH
    • H-Trp(4-Me)-OH
    • 4-Methyltryptophan
    • AmbotzHAA7810
    • DL-Tryptophan,4-methyl
    • CS-W020502
    • DS-13334
    • 4-Methyltryptophan #
    • AKOS022926987
    • SCHEMBL109837
    • EN300-369975
    • M-5000
    • EINECS 217-785-2
    • NSC-71048
    • 1954-45-6
    • CHEMBL563629
    • NSC 71048
    • SCHEMBL18028997
    • NSC71048
    • 2-amino-3-(4-methyl-1H-indol-3-yl)propanoicacid
    • FT-0619080
    • A934658
    • F52887
    • FPJGLSZLQLNZIW-UHFFFAOYSA-N
    • DL-2-Amino-3-(4-methylindolyl)propionic acid
    • Tryptophan, 4-methyl-
    • SY263324
    • MFCD00055987
    • propanoic acid, 2-amino-3-(4-methylindol-3-yl) -
    • MDL: MFCD00055987
    • インチ: InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)
    • InChIKey: FPJGLSZLQLNZIW-UHFFFAOYSA-N
    • ほほえんだ: CC1=C2C(=CNC2=CC=C1)CC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 218.10600
  • どういたいしつりょう: 218.105528
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.1
  • 疎水性パラメータ計算基準値(XlogP): _0.7

じっけんとくせい

  • 密度みつど: 1.313
  • ふってん: 454.1 °C at 760 mmHg
  • フラッシュポイント: 228.4 °C
  • PSA: 79.11000
  • LogP: 2.13100

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid セキュリティ情報

  • ちょぞうじょうけん:2-8°C

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-369975-0.5g
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
1954-45-6 95%
0.5g
$299.0 2023-05-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2453-250MG
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
1954-45-6 95%
250mg
¥462.00 2023-05-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LQ320-200mg
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
1954-45-6 95%
200mg
1691.0CNY 2021-07-14
Chemenu
CM133457-1g
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
1954-45-6 95%
1g
$204 2021-06-09
eNovation Chemicals LLC
Y1040342-1g
Tryptophan, 4-methyl-
1954-45-6 95%
1g
$265 2024-07-28
eNovation Chemicals LLC
D920608-5g
4-Methyl-DL-tryptophan
1954-45-6 95%
5g
$1025 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-280446-100 mg
4-Methyl-DL-tryptophan,
1954-45-6
100MG
¥797.00 2023-07-11
Chemenu
CM133457-1g
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
1954-45-6 95%
1g
$*** 2023-03-31
Enamine
EN300-369975-1.0g
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
1954-45-6 95%
1g
$398.0 2023-05-26
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02559-5g
2-amino-3-(4-methyl-1h-indol-3-yl)propanoic Acid
1954-45-6 95%
5g
$558 2023-09-07

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acidに関する追加情報

2-Amino-3-(4-Methyl-1H-Indol-3-Yl)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1954-45-6, commonly referred to as 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring system, which is a heterocyclic aromatic structure containing nitrogen and is known for its diverse biological activities. The presence of the amino and carboxylic acid groups further enhances its functional versatility, making it a valuable molecule for both academic research and industrial applications.

2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid exhibits a fascinating array of chemical properties due to its molecular architecture. The indole moiety is a key structural element, contributing to the compound's ability to participate in various chemical reactions and interactions. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. Researchers have explored its role in drug design, where it serves as a scaffold for creating compounds with enhanced bioavailability and target specificity.

One of the most notable aspects of this compound is its ability to engage in hydrogen bonding due to the presence of both amino and carboxylic acid groups. This property is crucial in determining its solubility, stability, and reactivity under different conditions. Moreover, the methyl substitution on the indole ring introduces steric effects that can influence the molecule's conformational flexibility and electronic properties. These characteristics make 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid an ideal candidate for exploring supramolecular chemistry and self-assembling systems.

In terms of synthesis, 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid can be prepared through various routes, including condensation reactions, nucleophilic substitutions, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product while reducing reaction times.

The applications of 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid span across multiple disciplines. In pharmacology, it has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate key signaling pathways involved in inflammation. Additionally, studies have shown that this compound exhibits antioxidant properties, making it a promising candidate for combating oxidative stress-related diseases such as neurodegenerative disorders.

Recent research has also delved into the use of 2-amino-3-(4-methyl-1H-indol-3-y l)propanoic acid in materials science. Its unique electronic properties make it suitable for applications in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Scientists have explored its role as a dopant in organic field-effect transistors (OFETs), where it enhances charge carrier mobility and device performance.

In conclusion, 2-amino-3-(4-methyl -1H-indol -3 -yl )propanoic acid (CAS No. 1954 -45 -6 ) stands out as a multifaceted compound with immense potential across various scientific domains. Its structural features, chemical reactivity, and functional versatility continue to inspire innovative research directions. As advancements in synthetic methodologies and material characterization techniques unfold, this compound is poised to play an even more significant role in shaping future discoveries in chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:1954-45-6)2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
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清らかである:99%/99%
はかる:1g/5g
価格 ($):234.0/900.0